molecular formula C11H14O B14344752 2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- CAS No. 92916-95-5

2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene-

Katalognummer: B14344752
CAS-Nummer: 92916-95-5
Molekulargewicht: 162.23 g/mol
InChI-Schlüssel: KNXAPLKRSASDGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- is an organic compound with the molecular formula C11H14O. This compound is characterized by a cyclohexadienone ring substituted with four methyl groups and a methylene group. It is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexadienone derivatives with appropriate alkylating agents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol derivative.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Halogenated or nitrated cyclohexadienone derivatives.

Wissenschaftliche Forschungsanwendungen

2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- involves its interaction with molecular targets through various pathways. The compound can act as an electrophile, participating in reactions with nucleophiles. Its unique structure allows it to engage in specific interactions with enzymes and receptors, influencing biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one
  • 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one
  • 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-

Uniqueness

2,5-Cyclohexadien-1-one, 2,3,5,6-tetramethyl-4-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.

Eigenschaften

CAS-Nummer

92916-95-5

Molekularformel

C11H14O

Molekulargewicht

162.23 g/mol

IUPAC-Name

2,3,5,6-tetramethyl-4-methylidenecyclohexa-2,5-dien-1-one

InChI

InChI=1S/C11H14O/c1-6-7(2)9(4)11(12)10(5)8(6)3/h1H2,2-5H3

InChI-Schlüssel

KNXAPLKRSASDGT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)C(=C(C1=C)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.